Dicyclohexyl(4-isopropylphenyl)phosphine
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Overview
Description
Dicyclohexyl(4-isopropylphenyl)phosphine is an organophosphorus compound with the empirical formula C21H33P and a molecular weight of 316.46 . It is commonly used as a ligand in various catalytic reactions, particularly in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclohexyl(4-isopropylphenyl)phosphine can be synthesized through the reaction of dicyclohexylphosphine with 4-isopropylphenyl halides under controlled conditions. The reaction typically involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the dicyclohexylphosphine, followed by nucleophilic substitution with the halide .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that similar synthetic routes are scaled up with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dicyclohexyl(4-isopropylphenyl)phosphine undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It participates in nucleophilic substitution reactions, particularly in the formation of carbon-phosphorus bonds.
Coupling Reactions: It is widely used as a ligand in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama couplings.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Bases: Sodium hydride, potassium tert-butoxide.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Coupling Reagents: Palladium catalysts, copper catalysts.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in cross-coupling reactions, the products are typically biaryl compounds or other substituted aromatic compounds .
Scientific Research Applications
Dicyclohexyl(4-isopropylphenyl)phosphine has a wide range of scientific research applications, including:
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism by which dicyclohexyl(4-isopropylphenyl)phosphine exerts its effects is primarily through its role as a ligand in catalytic reactions. It coordinates with metal centers, such as palladium or copper, to form active catalytic species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates .
Comparison with Similar Compounds
Similar Compounds
Dicyclohexylphenylphosphine: Similar in structure but lacks the isopropyl group on the phenyl ring.
Tricyclohexylphosphine: Contains three cyclohexyl groups instead of two cyclohexyl and one phenyl group.
Triphenylphosphine: Contains three phenyl groups instead of cyclohexyl groups.
Uniqueness
Dicyclohexyl(4-isopropylphenyl)phosphine is unique due to the presence of both cyclohexyl and isopropylphenyl groups, which provide a balance of steric and electronic properties. This makes it particularly effective as a ligand in various catalytic reactions, offering advantages in terms of reactivity and selectivity .
Properties
IUPAC Name |
dicyclohexyl-(4-propan-2-ylphenyl)phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33P/c1-17(2)18-13-15-21(16-14-18)22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h13-17,19-20H,3-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPDGEUFCMFKRER-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00746335 |
Source
|
Record name | Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1202865-62-0 |
Source
|
Record name | Dicyclohexyl[4-(propan-2-yl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00746335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1202865-62-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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